This compound falls under the category of amino amides, which are characterized by the presence of both an amine and an amide functional group. It is classified as a chiral molecule due to the presence of stereogenic centers, which can influence its biological activity and interactions with specific receptors or enzymes.
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide typically involves several key steps:
Industrial production methods may utilize continuous flow chemistry and green chemistry principles to enhance efficiency and minimize environmental impact .
The molecular formula for (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide is , with a molecular weight of 253.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O |
| Molecular Weight | 253.38 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide |
| InChI | InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)12-5-4-8-16(3)9-12/h10-13H,4-9,15H2,1-3H3 |
| InChI Key | HSYLAXVJVBRMEE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C)N |
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide can participate in various chemical reactions:
The mechanism of action for (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors.
The physical and chemical properties of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Log P | Not specified |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 2 |
These properties are crucial for understanding the compound's behavior in biological systems and its potential bioavailability .
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide has several scientific applications:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: